

CCT128930 In Vivo Delivery: Technical Support Center

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the AKT inhibitor **CCT128930** in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is CCT128930 and what is its primary mechanism of action?

CCT128930 is a potent, ATP-competitive, and selective inhibitor of the serine/threonine kinase AKT (specifically AKT2), a key component in the PI3K/AKT/mTOR signaling network.[1][2] It exhibits high selectivity for AKT over related kinases like PKA and p70S6K.[3][4] Its primary mechanism involves blocking the phosphorylation of downstream AKT substrates, which leads to the inhibition of cell survival, proliferation, and growth signals.[1][2] In many cancer cell lines, this results in a G1 cell cycle arrest.[1][3]

Q2: What are the known molecular targets of **CCT128930**?

The primary target is AKT2. However, it also shows inhibitory activity against other kinases at higher concentrations.



Target	IC50	Assay Type
AKT2	6 nM	Cell-free
p70 S6K	120 nM	Cell-free
PKA	168 nM	Cell-free

Data sourced from Selleck Chemicals and Abcam.[5]

Recent research has also identified **CCT128930** as a selective inhibitor of the TRPM7 channel, which may contribute to its anticancer effects or potential off-target activities.[6]

Q3: How should **CCT128930** be stored?

Proper storage is critical to maintain the compound's stability and activity.

Form	Storage Temperature	Duration	
Powder	-20°C	3 years	
In Solvent (-80°C)	-80°C	1 year	
In Solvent (-20°C)	-20°C	1 month	

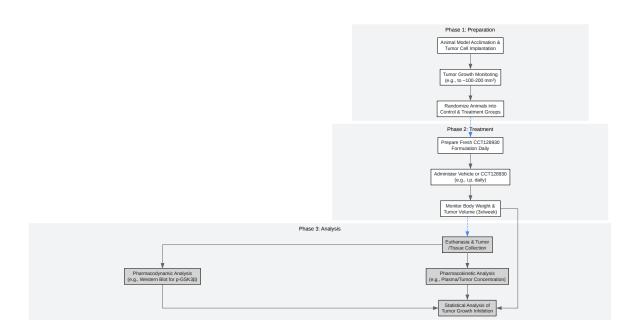
Data sourced from Selleck Chemicals.[5]

To ensure experimental reproducibility, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] For in vivo experiments, the final working solution should be prepared fresh on the day of use.[3]

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using **CCT128930**.





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Caption: General workflow for a **CCT128930** in vivo xenograft study.

Troubleshooting Guide

Q4: My **CCT128930** formulation is precipitating. How can I improve its solubility for in vivo delivery?

CCT128930 is insoluble in water, making proper formulation crucial.[5] Precipitation can lead to inaccurate dosing and poor bioavailability.

Troubleshooting Steps:

• Use Fresh, Anhydrous Solvents: DMSO is hygroscopic (absorbs moisture), which can reduce the solubility of **CCT128930**.[5] Always use fresh, high-quality DMSO.



- Follow a Step-wise Dissolution Protocol: Do not mix all solvents at once. Add each solvent sequentially and ensure the solution is completely clear before adding the next component.
 [5] Heating or sonication can aid dissolution if precipitation occurs.[3]
- Optimize the Vehicle: Several vehicles have been successfully used. If one formulation fails, try an alternative.

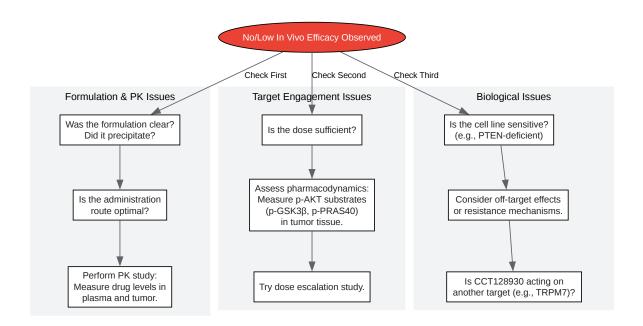
Vehicle Component	Protocol 1 (Aqueous)	Protocol 2 (Oil- based)	Protocol 3 (Saline)
1. CCT128930 in DMSO	Dissolve in 100% DMSO first	Dissolve in 100% DMSO first	Dissolve in 10% DMSO
2. Add Co-solvent	Add PEG300	Add Corn oil	N/A
3. Add Surfactant	Add Tween 80	N/A	Add 5% Tween 20
4. Add Aqueous Phase	Add ddH2O or Saline	N/A	Add 85% Saline

Data compiled from multiple sources.[1][5]

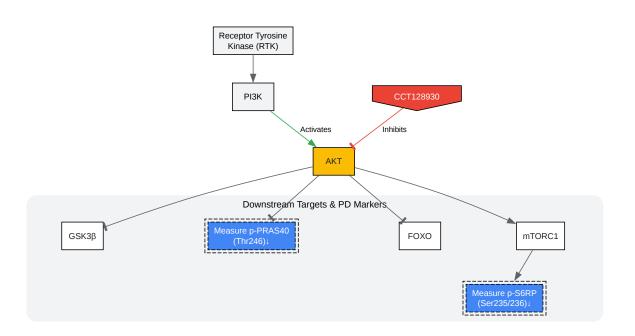
Q5: I am not observing the expected anti-tumor efficacy. What are the possible reasons?

A lack of efficacy can stem from issues with the compound, its delivery, or the biological model.









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